molecular formula C6H10F3N B3013378 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine CAS No. 1823846-50-9

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine

Cat. No.: B3013378
CAS No.: 1823846-50-9
M. Wt: 153.148
InChI Key: YJNRAVSUTALLAK-UHFFFAOYSA-N
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Description

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine typically involves the introduction of the trifluoromethyl group to a cyclopropyl ring, followed by the attachment of the ethanamine group. One common method involves the reaction of cyclopropyl ketone with trifluoromethylating agents under specific conditions to form the trifluoromethylated cyclopropyl intermediate. This intermediate is then subjected to reductive amination to introduce the ethanamine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The cyclopropyl ring may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-amine
  • 1-(1-(Trifluoromethyl)cyclopropyl)methanamine
  • 1-(1-(Trifluoromethyl)cyclopropyl)propan-1-amine

Uniqueness

1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c1-4(10)5(2-3-5)6(7,8)9/h4H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNRAVSUTALLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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